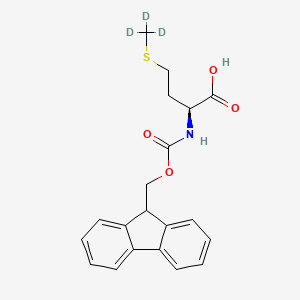
L-蛋氨酸-D3-N-fmoc (S-甲基-D3)
描述
L-Methionine-D3-N-fmoc (S-methyl-D3) is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Methionine-D3-N-fmoc (S-methyl-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Methionine-D3-N-fmoc (S-methyl-D3) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
固相肽合成 (SPPS)
L-蛋氨酸-D3-N-fmoc (S-甲基-D3) 用于固相肽合成 (SPPS) 领域。 随着 Fmoc 策略的 SPPS 越来越受欢迎,氨基酸衍生化是结构-活性关系 (SAR) 研究中一个有用的工具 .
绿色化学
该化合物用于绿色化学。 例如,它用于使用绿色碘化钙 (II) 作为保护剂水解 Fmoc 保护的氨基酯 . 这种方法比已知的氢氧化三甲基锡 更环保、更节能。
药物化学
在药物化学中,L-蛋氨酸-D3-N-fmoc (S-甲基-D3) 用于合成各种药物 . 它在合成需要保护氨基酸的药物中特别有用 .
代谢研究
L-蛋氨酸-D3-N-fmoc (S-甲基-D3) 用作通过 GC 或 LC-MS 定量 L-蛋氨酸的内标 . 它用于与各种代谢疾病和衰老相关的研究 .
嘌呤和嘧啶合成
L-蛋氨酸-D3-N-fmoc (S-甲基-D3) 在嘌呤和嘧啶合成中发挥作用 . 它用于与这些基本生物过程相关的研究 .
多胺合成和谷胱甘肽生成
该化合物还在多胺合成和谷胱甘肽生成中发挥作用 . 它用于与这些过程相关的研究,这些过程对于细胞功能和抵抗氧化应激至关重要 .
保肝剂
L-蛋氨酸-D3-N-fmoc (S-甲基-D3) 用作保肝剂 . 它用于与肝脏健康和肝脏疾病治疗相关的研究 .
尿酸酸化剂
生物活性
L-Methionine-D3-N-fmoc (S-methyl-D3) is a deuterated derivative of the essential amino acid methionine, which plays a crucial role in various biological processes. This compound has garnered attention due to its potential applications in therapeutics and biochemical studies. This article will explore its biological activity, highlighting key research findings, case studies, and data tables.
Overview of L-Methionine-D3-N-fmoc (S-methyl-D3)
- Chemical Structure : L-Methionine-D3-N-fmoc (S-methyl-D3) is characterized by the presence of deuterium isotopes, which can influence its metabolic pathways and biological interactions.
- Molecular Formula : CDHN OS
- Molecular Weight : 374.4685 g/mol
- CAS Number : 73488-65-0
Biological Functions of Methionine
Methionine is integral to numerous biological functions, including:
- Protein Synthesis : It serves as the initiator amino acid in protein synthesis.
- Methylation Reactions : Methionine is a precursor to S-adenosylmethionine (SAM), a critical methyl donor in various methylation reactions that regulate gene expression and protein function.
- Antioxidant Activity : The redox cycle between methionine and methionine sulfoxide provides cellular protection against oxidative stress, which is linked to diseases such as cancer and neurodegeneration .
1. Chemoproteomic Profiling
A study highlighted the role of methionine in cellular interactome profiling using a copper(I)-nitrene platform. This approach demonstrated that methionine's unique reactivity allows for selective modifications, which can be exploited for studying protein interactions and post-translational modifications .
2. Cytotoxicity and Therapeutic Potential
Research on D- and N-methyl amino acids, including L-Methionine-D3-N-fmoc, indicated their potential in modulating therapeutic properties against pathogens. In vitro assays showed varying cytotoxic effects based on concentration, suggesting that modifications can enhance or reduce biological activity .
3. Methylation Dynamics
Another study focused on lysine methylation dynamics in response to DNA damage, emphasizing how methylation patterns can significantly influence cellular responses. This underscores the importance of methionine derivatives in understanding epigenetic regulation .
Table 1: Comparison of Biological Activities
| Compound | Role in Biology | Key Findings |
|---|---|---|
| L-Methionine | Protein synthesis, methylation | Essential for initiating protein synthesis |
| L-Methionine-D3-N-fmoc (S-methyl-D3) | Antioxidant, therapeutic potential | Modulates cytotoxicity; involved in chemoproteomics |
| S-Adenosylmethionine (SAM) | Methyl donor | Critical for gene regulation through methylation |
Table 2: Cytotoxicity Assay Results
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 400 | 10 |
| 200 | 30 |
| 100 | 50 |
| 50 | 70 |
| 25 | 90 |
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-CAGSJYCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















